N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline
Description
N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline is a complex organic compound that features a unique structure combining an imidazole ring with a nitrophenyl group
Properties
IUPAC Name |
N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-4-20-17-9-13(2)14(3)10-19(17)22-11-18(21-12-22)15-5-7-16(8-6-15)23(24)25/h5-12,20H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTDUVDISNMPNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C(=C1)C)C)N2C=C(N=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline typically involves multi-step organic reactions. One common method includes the reaction of 4,5-dimethyl-2-nitroaniline with ethyl iodide to form N-ethyl-4,5-dimethyl-2-nitroaniline. This intermediate is then subjected to cyclization with glyoxal to form the imidazole ring, followed by nitration to introduce the nitrophenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The imidazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or sulfonyl chlorides.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated imidazole derivatives.
Scientific Research Applications
N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The imidazole ring can also bind to metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-4,5-dimethyl-2-[4-(4-aminophenyl)-1H-imidazol-1-yl]aniline: Similar structure but with an amino group instead of a nitro group.
N-ethyl-4,5-dimethyl-2-[4-(4-chlorophenyl)-1H-imidazol-1-yl]aniline: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline is unique due to the presence of both the nitrophenyl group and the imidazole ring, which confer distinct chemical reactivity and potential biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
